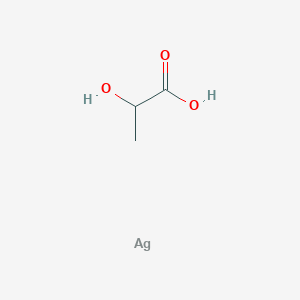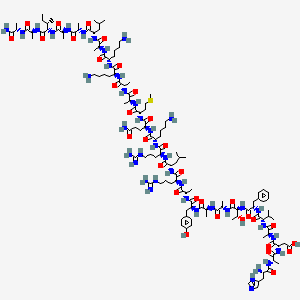
Sulfane;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfane;thulium:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfane;thulium involves the reaction of thulium salts with sulfane sulfur sources. One common method is the reaction of thulium chloride with sodium sulfide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thulium oxide and hydrogen sulfide. The process requires precise control of temperature and pressure to optimize yield and purity. The resulting compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfane;thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of thulium and sulfur.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are employed in substitution reactions.
Major Products Formed:
Oxidation: Thulium oxides and sulfur oxides.
Reduction: Lower oxidation states of thulium and elemental sulfur.
Substitution: Thulium halides and various sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfane;thulium is used as a precursor in the synthesis of complex thulium-containing compounds. Its unique reactivity makes it valuable in studying sulfur chemistry and the behavior of rare earth elements.
Biology: In biological research, this compound is investigated for its potential role in cellular signaling and redox regulation. Sulfane sulfur species are known to modulate enzyme activities and protect against oxidative stress.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases and other conditions associated with oxidative stress.
Industry: this compound is utilized in the development of advanced materials, including magnetic and optical devices. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
Wirkmechanismus
The mechanism of action of sulfane;thulium involves the interaction of sulfane sulfur with cellular targets. Sulfane sulfur can modify cysteine residues in proteins, leading to the formation of persulfides. These modifications regulate enzyme activities and protect against irreversible oxidation. Thulium’s role in the compound may enhance its stability and reactivity, allowing for more efficient modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Sulfane;lanthanum: Another rare earth sulfane compound with similar reactivity but different magnetic properties.
Sulfane;cerium: Known for its strong antioxidant properties and applications in catalysis.
Sulfane;europium: Used in optical materials and phosphors due to its luminescent properties.
Uniqueness: Sulfane;thulium stands out due to its unique combination of sulfane sulfur’s reactivity and thulium’s magnetic and optical properties. This makes it particularly valuable in applications requiring both chemical reactivity and advanced material properties.
Eigenschaften
Molekularformel |
H2STm |
|---|---|
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
sulfane;thulium |
InChI |
InChI=1S/H2S.Tm/h1H2; |
InChI-Schlüssel |
FJILQDHZXLRRBS-UHFFFAOYSA-N |
Kanonische SMILES |
S.[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)




![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)


![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
